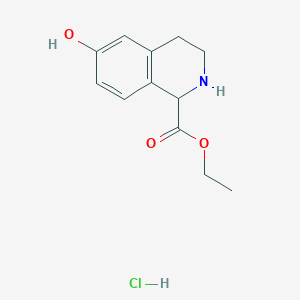

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

Description

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS 128073-50-7) is a tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₂H₁₆ClNO₃ and a purity of ≥95% . It serves as a critical intermediate in synthesizing enantiomerically pure compounds, such as (R)-2-tert-butyl-1-methyl-6-hydroxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate, a key precursor for Liver X Receptor (LXR) agonists . Its synthesis involves Candida antarctica lipase B-catalyzed dynamic kinetic resolution (DKR), highlighting its role in green chemistry applications .

Properties

IUPAC Name |

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11;/h3-4,7,11,13-14H,2,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQLEMKSBRHVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600732 | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-50-7 | |

| Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Systems : Traditional methods use dichloromethane (DCM) or toluene with Lewis acids like AlCl₃. Modern adaptations employ 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both solvent and catalyst, enhancing reaction rates and yields. HFIP’s high polarity stabilizes charged intermediates, achieving >90% conversion at room temperature.

-

Acid Catalysts : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. HFIP eliminates the need for additional catalysts, simplifying purification.

-

Temperature : Reactions typically proceed at 80°C in conventional solvents, whereas HFIP-mediated reactions achieve completion at 25°C.

Stereochemical Control

Chiral HPLC (e.g., Chiralpak® columns) confirms enantiomeric purity post-synthesis. For racemic mixtures, enzymatic resolution using Candida antarctica lipase B enables dynamic kinetic resolution (DKR), though this is more frequently applied to methyl ester analogs.

Industrial-Scale Production Protocols

Industrial synthesis prioritizes cost-efficiency and scalability. A representative protocol involves:

Continuous Flow Reactor Systems

-

Step 1 : 3-Hydroxyphenethylamine and ethyl glyoxalate are mixed in a DCM/water biphasic system under continuous flow.

-

Step 2 : Cyclization occurs in a packed-bed reactor containing AlCl₃, achieving 85% yield at 378 K.

-

Step 3 : The crude product is extracted into the organic phase, concentrated, and treated with HCl gas to precipitate the hydrochloride salt.

Recrystallization and Purification

-

The hydrochloride salt is recrystallized from isopropanol/water (9:1 v/v), yielding 97% purity.

-

Critical Parameters :

Parameter Optimal Value Recrystallization Solvent Isopropanol/Water Temperature 4°C Yield 78–82%

One-Pot Multi-Step Synthesis

A streamlined one-pot method combines imination, cyclization, demethylation, and Boc protection:

Reaction Sequence

-

Imination : 3-Methoxyphenethylamine reacts with ethyl glyoxalate in HFIP at 25°C for 12 hours.

-

Pictet-Spengler Cyclization : HFIP mediates cyclization without additional acid, achieving 88% yield.

-

Demethylation : BBr₃ in DCM at −78°C cleaves the methoxy group to a hydroxyl.

-

Hydrochloride Formation : Treatment with HCl-saturated ether precipitates the final product.

Advantages

Hydrochloride Salt Formation

Conversion to the hydrochloride salt is critical for stability and crystallinity:

Standard Procedure

Hygroscopicity Management

Analytical and Quality Control Methods

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological activities and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is primarily studied for its potential therapeutic applications. The compound is part of the tetrahydroisoquinoline family, which is known for various biological activities.

Antimicrobial Activity : Recent studies indicate that this compound exhibits significant antibacterial properties against a range of pathogens. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

This suggests its potential as an alternative treatment option for bacterial infections .

Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential applications in managing inflammatory diseases.

| Compound | Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| Ethyl Compound | 10 | 89 | 78 |

| Dexamethasone | 1 | - | - |

At a concentration of 10 µg/mL, it outperformed dexamethasone in inhibiting these cytokines .

Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In studies, it induced apoptosis with an IC50 value of approximately 225 µM .

Biological Research

This compound is also utilized in biological research to explore its effects on various biochemical pathways. Its interactions with enzymes and receptors are under investigation to better understand its mechanisms of action.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex molecules and can be used as an intermediate in pharmaceutical production. Its unique structure allows it to be a versatile reagent in organic synthesis.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Pomeranz–Fritsch cyclization under mild conditions using silyl triflate and a sterically encumbered pyridine base .

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s structural analogs differ in substituents (hydroxy, fluoro, chloro), ester groups (ethyl vs. methyl), and carboxylate positions (1- vs. 3-carboxylate). These modifications influence physicochemical properties, biological activity, and synthetic utility.

Table 1: Comparative Analysis of THIQ Derivatives

Biological Activity

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS No. 780004-18-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by relevant data tables and research findings.

- Molecular Formula : C12H16ClNO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 780004-18-4

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate against various pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

The compound exhibited comparable activity to standard antibiotics like ceftriaxone, indicating its potential as an alternative treatment option for bacterial infections .

Anti-inflammatory Activity

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate also shows promising anti-inflammatory properties. In vitro studies indicated that it significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

| Compound | Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| Ethyl Compound | 10 | 89 | 78 |

| Dexamethasone | 1 | - | - |

At a concentration of 10 µg/mL, the compound outperformed dexamethasone in inhibiting IL-6 and TNF-α production, suggesting its utility in managing inflammatory diseases .

Anticancer Activity

The anticancer potential of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been explored in various cancer cell lines. Notably, it was found to induce apoptosis in MCF-7 breast cancer cells.

Case Study: MCF-7 Cell Line

In a controlled study:

- Treatment Duration : 48 hours

- IC50 Value : 225 µM

- LDH Release : Increased from 85.35 ± 4.2 U/L (control) to 521.77 ± 30.8 U/L (treated)

This increase in lactate dehydrogenase (LDH) levels indicates cell membrane damage and apoptosis induction in treated cells . Flow cytometry analysis revealed a significant accumulation of cells in the S phase of the cell cycle, further confirming the compound's ability to halt cell proliferation and induce programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride, and how is its purity validated?

- Synthesis : The compound is synthesized via dynamic kinetic resolution (DKR) using Candida antarctica lipase B (CAL-B) as a biocatalyst. The hydrochloride salt form is preferred over the free base due to its enhanced stability under mild basic conditions (e.g., NHOAc buffer, pH 8.5) .

- Purity Validation : Purity is assessed using HPLC with UV detection (≥95% purity) and confirmed by H/C NMR for structural integrity. Quantities are standardized at 100 mg, 250 mg, and 1 g batches .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and seek medical advice .

- Storage : Store at 2–8°C in airtight containers to prevent degradation. Long-term storage is discouraged due to potential decomposition .

Q. How does the hydrochloride salt form influence experimental outcomes compared to the free base?

- The hydrochloride salt stabilizes the compound under basic reaction conditions, minimizing decomposition. For example, in CAL-B-catalyzed hydrolysis, the salt form achieves >99% enantiomeric excess (ee) at 90% conversion, whereas the free base degrades rapidly, forming impurities .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of (R)-6-hydroxy-1,2,3,4-THIQ-1-carboxylic acid from this compound?

- Method : Perform DKR in a solvent mixture (e.g., diisopropyl ether/acetonitrile, 3:2) with 0.25 equivalents of dipropylamine (PrNH) as a racemizing agent. CAL-B selectively hydrolyzes the (R)-enantiomer, yielding (R)-6-hydroxy-THIQ-1-carboxylic acid with 87% yield and >99% ee .

- Key Data :

| Parameter | Value |

|---|---|

| Solvent System | DIPE/MeCN (3:2) |

| Racemizing Agent | PrNH (0.25 eq) |

| Temperature | 25°C |

| Conversion Rate | 90% in 3 hours |

| Enantiomeric Excess | >99% |

Q. How do structural modifications (e.g., 6-methoxy vs. 6-hydroxy substituents) affect enzymatic resolution efficiency?

- The 6-hydroxy group enhances hydrogen bonding with CAL-B, improving enantioselectivity. In contrast, 6-methoxy derivatives exhibit slower racemization due to steric hindrance, requiring longer reaction times (6 days vs. 3 hours for 6-hydroxy) .

Q. What analytical techniques resolve contradictions in racemization rates reported for this compound?

- Contradiction : Conflicting racemization rates arise from solvent polarity and salt/base forms.

- Resolution : Use chiral HPLC to monitor ee over time. For the hydrochloride salt in NHOAc buffer (pH 8.5), racemization is negligible, whereas the free base in toluene/MeCN shows rapid decomposition .

Q. How is this compound utilized as an intermediate in synthesizing pharmacologically active agents?

- It serves as a precursor for (R)-2-tert-butyl-1-methyl-6-hydroxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate, a key intermediate in Liver X Receptor (LXR) agonists. The hydroxyl group at position 6 is critical for receptor binding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.